molecular formula C8H5FN2O2 B11761819 2-(3-Fluoro-5-nitrophenyl)acetonitrile

2-(3-Fluoro-5-nitrophenyl)acetonitrile

Cat. No.: B11761819
M. Wt: 180.14 g/mol
InChI Key: MXIQLPBKXKJEBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Fluoro-5-nitrophenyl)acetonitrile is an organic compound with the molecular formula C8H5FN2O2 It is characterized by the presence of a fluoro group and a nitro group attached to a phenyl ring, along with an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-5-nitrophenyl)acetonitrile typically involves the nitration of 3-fluorobenzyl cyanide. The process can be summarized as follows:

    Nitration Reaction: 3-Fluorobenzyl cyanide is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the phenyl ring.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-5-nitrophenyl)acetonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions. For example, treatment with sodium methoxide can lead to the formation of methoxy derivatives.

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetonitrile group, to form corresponding carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products

    Reduction: 2-(3-Fluoro-5-aminophenyl)acetonitrile.

    Substitution: 2-(3-Methoxy-5-nitrophenyl)acetonitrile.

    Oxidation: 2-(3-Fluoro-5-nitrophenyl)acetic acid.

Scientific Research Applications

2-(3-Fluoro-5-nitrophenyl)acetonitrile has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.

    Biology: The compound can be used in the development of fluorescent probes or as a precursor for bioactive molecules.

    Medicine: Research into its derivatives may lead to the discovery of new pharmaceuticals with potential therapeutic effects.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-5-nitrophenyl)acetonitrile depends on its chemical interactions with other molecules. The nitro group can participate in redox reactions, while the fluoro group can influence the compound’s reactivity and binding affinity. The acetonitrile group provides a site for further chemical transformations, enabling the compound to act as an intermediate in various synthetic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Fluoro-4-nitrophenyl)acetonitrile
  • 2-(3-Fluoro-2-nitrophenyl)acetonitrile
  • 2-(4-Fluoro-5-nitrophenyl)acetonitrile

Uniqueness

2-(3-Fluoro-5-nitrophenyl)acetonitrile is unique due to the specific positioning of the fluoro and nitro groups on the phenyl ring. This positioning can significantly influence its chemical reactivity and the types of reactions it can undergo compared to its isomers. The presence of both electron-withdrawing groups (fluoro and nitro) makes it a versatile intermediate for various chemical transformations.

Properties

Molecular Formula

C8H5FN2O2

Molecular Weight

180.14 g/mol

IUPAC Name

2-(3-fluoro-5-nitrophenyl)acetonitrile

InChI

InChI=1S/C8H5FN2O2/c9-7-3-6(1-2-10)4-8(5-7)11(12)13/h3-5H,1H2

InChI Key

MXIQLPBKXKJEBP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])F)CC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.